Cas no 949-67-7 (L-Tyrosine Ethyl Ester)

L-Tyrosine Ethyl Ester is a derivative of the amino acid L-tyrosine, where the carboxyl group is esterified with ethanol. This modification enhances its lipophilicity, improving membrane permeability and bioavailability compared to the parent compound. It serves as a valuable intermediate in organic synthesis and peptide chemistry, particularly in the preparation of modified peptides and prodrugs. The ethyl ester group also increases solubility in organic solvents, facilitating its use in non-aqueous reactions. Its stability under mild conditions makes it suitable for applications requiring controlled release or targeted delivery. This compound is commonly utilized in pharmaceutical research and biochemical studies.
L-Tyrosine Ethyl Ester structure
L-Tyrosine Ethyl Ester structure
商品名:L-Tyrosine Ethyl Ester
CAS番号:949-67-7
MF:C11H15NO3
メガワット:209.241703271866
MDL:MFCD00063046
CID:40394
PubChem ID:87576470

L-Tyrosine Ethyl Ester 化学的及び物理的性質

名前と識別子

    • Ethyl L-tyrosinate
    • ethyl tyrosinate
    • H-Tyr-OEt
    • Tyrosineethylester
    • L-Tyrosine ethyl ester
    • (S)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
    • H-Tyr-OEt (free base)
    • <small>L<
    • ethyl tyrosine ester
    • L-Tyr-OEt
    • L-Tyr-OEtHC
    • L-Tyrosine ethyl
    • TYROSINE-OET
    • Tyrosine ethyl ester
    • L-Tyrosine, ethyl ester
    • Tyr-OEt
    • 17RPW76A9G
    • SBBWEQLNKVHYCX-JTQLQIEISA-N
    • ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
    • L-tyrosine ethyl ester free base
    • ethyl-l-tyrosine
    • L-TyrosineEthylEster
    • L tyrosine ethyl ester
    • Ethyl 2-amino-3-(4-hydroxyphenyl)
    • L-Tyrosine ethyl ester (ACI)
    • L
    • Tyrosine, ethyl ester, L- (6CI, 8CI)
    • (S)-Tyrosine ethyl ester
    • Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate
    • NSC 519993
    • UNII-17RPW76A9G
    • 949-67-7
    • C01458
    • AKOS005716948
    • T0551
    • L-TYROSINE ETHYLESTER
    • BBL009720
    • CHEMBL292389
    • EN300-4207604
    • (s)-2-amino-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
    • Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate #
    • AKOS015838771
    • SCHEMBL242947
    • NS00042880
    • EINECS 213-442-6
    • CHEBI:9798
    • MFCD00063046
    • H10794
    • CS-0137959
    • STL141085
    • (L)-tyrosine ethyl ester
    • Q27108499
    • DTXSID20883574
    • L-Tyrosine ethyl ester; Tyrosine, ethyl ester, L- (6CI,8CI); (S)-Tyrosine ethyl ester; Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate; Ethyl L-tyrosinate; NSC 519993
    • NSC-519993
    • Q-101737
    • AS-12776
    • L-Tyrosine Ethyl Ester
    • MDL: MFCD00063046
    • インチ: 1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1
    • InChIKey: SBBWEQLNKVHYCX-JTQLQIEISA-N
    • ほほえんだ: [C@@H](N)(C(OCC)=O)CC1C=CC(O)=CC=1

計算された属性

  • せいみつぶんしりょう: 209.10500
  • どういたいしつりょう: 209.105193
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 72.6
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.177 g/cm3
  • ゆうかいてん: 102.0 to 105.0 deg-C
  • ふってん: 343.3 ºC at 760 mmHg
  • フラッシュポイント: 161.4 ºC
  • 屈折率: 17.5 ° (C=5, EtOH)
  • PSA: 72.55000
  • LogP: 1.52540
  • ようかいせい: 未確定
  • ひせんこうど: +20.5° (c=1% in Ethanol)

L-Tyrosine Ethyl Ester セキュリティ情報

L-Tyrosine Ethyl Ester 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

L-Tyrosine Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T966363-500mg
L-Tyrosine Ethyl Ester
949-67-7
500mg
$ 65.00 2022-06-02
City Chemical
T1325-50GM
Tyrosine Ethyl Ester
949-67-7 MP104-106deg
50gm
$231.31 2023-09-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66352-25g
L-Tyrosine ethyl ester, 95%
949-67-7 95%
25g
¥3443.00 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208599-25g
L-Tyrosine ethyl ester
949-67-7 97%
25g
¥225.00 2024-04-24
eNovation Chemicals LLC
D509670-10g
Ethyl L-tyrosinate
949-67-7 97%
10g
$235 2023-08-31
Chemenu
CM344336-100g
L-Tyrosine ethyl ester
949-67-7 95%+
100g
$343 2022-05-27
Enamine
EN300-4207604-2.5g
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
949-67-7
2.5g
$754.0 2023-05-25
Enamine
EN300-4207604-0.1g
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
949-67-7
0.1g
$339.0 2023-05-25
Enamine
EN300-4207604-0.25g
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
949-67-7
0.25g
$354.0 2023-05-25
Fluorochem
222228-5g
Ethyl L-tyrosinate
949-67-7 95%
5g
£25.00 2022-02-28

L-Tyrosine Ethyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  30 min, 0 °C; 30 min; 20 min; 10 min; 2 d; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  pH 8
リファレンス
One-pot synthesis of S-(-)-(1,1'-binaphthalene)-2,2'-diol catalyzed by Cu(II)-tyrosine ethyl ester complexes
Ma, Peng-Gao; Zhang, Ming-Jie; Yang, Qi-Chao, Youji Huaxue, 2003, 23(12), 1422-1424

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Water ;  pH 7; 6 min, rt
1.2 30 min, 7 atm, rt
リファレンス
Biodistribution of 125I-labeled polymeric vaccine carriers after subcutaneous injection
Toita, Riki; Kanai, Yasukazu; Watabe, Hiroshi; Nakao, Kenshi; Yamamoto, Seiichi; et al, Bioorganic & Medicinal Chemistry, 2013, 21(17), 5310-5315

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ;  rt; 4 h, reflux
リファレンス
Ultrasound-Assisted Synthesis, Antifungal Activity against Fusarium oxysporum, and Three-Dimensional Quantitative Structure-Activity Relationship of N,S-Dialkyl Dithiocarbamates Derived from 2-Amino Acids
Quiroga, Diego ; Becerra, Lili Dahiana ; Coy-Barrera, Ericsson, ACS Omega, 2019, 4(9), 13710-13720

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: N,N′-Di-tert-butylethylenediamine ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Dichloromethane ;  4 h, 1 atm, 20 - 23 °C
1.2 Reagents: Disodium sulfide Solvents: Water ;  20 - 23 °C
1.3 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  20 - 23 °C; 1 h, 20 - 23 °C
1.4 Reagents: Trisodium phosphate ,  Oxygen Solvents: Water ;  10 min, neutralized, 20 - 23 °C
リファレンス
A Bioinspired Synthesis of Polyfunctional Indoles
Huang, Zheng; Kwon, Ohhyeon; Huang, Haiyan; Fadli, Aziz; Marat, Xavier; et al, Angewandte Chemie, 2018, 57(37), 11963-11967

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 1 h, 0 °C; 24 h, rt
1.2 Reagents: Ammonia Solvents: Diethyl ether ,  Water ;  2 h, neutralized, rt
リファレンス
Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids
Moshikur, Rahman Md.; Chowdhury, Raihan Md.; Wakabayashi, Rie ; Tahara, Yoshiro; Moniruzzaman, Muhammad; et al, International Journal of Pharmaceutics (Amsterdam, 2018, 546(1-2), 31-38

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  rt; 4 h, rt
リファレンス
A cancer-targetable copolymer containing tyrosine segments for labeling radioactive halogens
Qi, Yu; Li, Na-Jun; Xu, Qing-Feng; Xia, Xue-Wei; Ge, Jian-Feng; et al, Reactive & Functional Polymers, 2011, 71(4), 390-394

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  -5 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8 - 9
リファレンス
Synthesis of tirofiban hydrochloride
Ye, Jia-lin; Li, Hong-ming; Cao, Sheng-hua; Ding, Xiao-dong, Huaxue Yanjiu Yu Yingyong, 2012, 24(5), 821-824

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 60 min, 0 °C; 0 °C → rt; overnight, rt → reflux
リファレンス
Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease
Kim, Minhee ; Hwang, Inseon; Pagire, Haushabhau S.; Pagire, Suvarna H.; Choi, Wonsuk; et al, Journal of Medicinal Chemistry, 2020, 63(8), 4171-4182

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  rt; 24 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
リファレンス
Inhibition of acetylcholinesterase by coumarin-linked amino acids synthesized via triazole associated with molecule partition coefficient
de Sousa, Bianca L. ; Leite, Joao P. V.; Mendes, Tiago A. O.; Varejao, Eduardo V. V.; Chaves, Anna C. S.; et al, Journal of the Brazilian Chemical Society, 2021, 32(3), 652-664

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Chlorotrimethylsilane ;  rt; 36 h, rt
リファレンス
Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular Networking
Chung, Hsin-Hsiang ; Kao, Chih-Yao; Wang, Tsung-Shing Andrew; Chu, John; Pei, Jiying ; et al, Analytical Chemistry (Washington, 2021, 93(4), 2456-2463

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Thionyl chloride
リファレンス
Stereospecific Synthesis of 3,4-Dihydro-2H-naphtho-1,4-oxazin-2-ones by Unification of Benzoxazepine-4-carboxylates with Chiral Amino Acid Ethyl Esters
Kasagani, Veera Prasad; Kurma, Siva Hariprasad; Bhimapaka, China Raju, Journal of Organic Chemistry, 2020, 85(5), 2976-2983

ごうせいかいろ 12

はんのうじょうけん
リファレンス
ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites
Kandil, Sahar; Balzarini, Jan; Rat, Stephanie; Brancale, Andrea; Westwell, Andrew D.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5618-5623

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  rt → -10 °C; -10 - -5 °C; 2 h, 20 °C; 2 h, 70 - 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  80 °C → 0 °C; pH 8.5 - 9, 0 °C
リファレンス
Preparation of D-tyrosine by forming tartaric acid dityrosine ester diastereomeric salt
Peng, Yang-Feng; He, Quan; Wang, Jia-Rong; Gao, Hao-Qi; Chai, Shui-Hong; et al, Youji Huaxue, 2006, 26(1), 69-76

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Amberlyst 15 Solvents: Ethanol
リファレンス
A mild and convenient procedure for the esterification of amino acids
Anand, Ramesh C.; Vimal, Synthetic Communications, 1998, 28(11), 1963-1965

L-Tyrosine Ethyl Ester Raw materials

L-Tyrosine Ethyl Ester Preparation Products

L-Tyrosine Ethyl Ester 関連文献

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